(2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid

Catalog No.
S6588732
CAS No.
2227202-40-4
M.F
C12H21NO4
M. Wt
243.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-...

CAS Number

2227202-40-4

Product Name

(2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid

IUPAC Name

(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

InChI

InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9?/m0/s1

InChI Key

JYCRXMSJGZWACP-IENPIDJESA-N

SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O

Isomeric SMILES

C[C@H]1CC(CCN1C(=O)OC(C)(C)C)C(=O)O

The compound (2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid is a derivative of piperidine, characterized by a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. This compound features a chiral center at the second carbon (C2), which is designated as the S configuration. The presence of both the Boc group and the carboxylic acid makes this compound particularly interesting for applications in organic synthesis and medicinal chemistry.

  • Wear gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Store in a cool, dry place away from incompatible chemicals.

The chemical reactivity of (2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid primarily involves its functional groups:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the amine functionality, which can then participate in further reactions such as acylation or alkylation.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are useful intermediates in organic synthesis.
  • Amide Formation: The carboxylic acid can also react with amines to form amides, expanding its utility in creating more complex molecules.

These reactions are crucial for building more complex structures in pharmaceutical development and organic synthesis.

  • Antimicrobial Properties: Many piperidine derivatives show activity against various bacterial strains.
  • CNS Activity: Piperidine derivatives are known to interact with neurotransmitter systems, potentially influencing conditions such as anxiety and depression.

Predictive models such as the PASS (Prediction of Activity Spectra for Substances) can be employed to estimate the biological activity based on its molecular structure .

The synthesis of (2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid typically involves several key steps:

  • Formation of Piperidine Ring: Starting from commercially available precursors, the piperidine ring can be formed through cyclization reactions.
  • Boc Protection: The amine functionality is protected using tert-butoxycarbonyl chloride in the presence of a base to yield the Boc-protected amine.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved through various methods, including direct carboxylation or hydrolysis of esters.

These methods allow for the efficient synthesis of this compound while maintaining control over stereochemistry.

(2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid has potential applications in several fields:

  • Medicinal Chemistry: As an intermediate in the synthesis of bioactive compounds, particularly those targeting neurological disorders or infections.
  • Organic Synthesis: Utilized as a building block for more complex molecules due to its functional groups.
  • Peptide Synthesis: The Boc protection allows for selective coupling reactions in peptide synthesis.

Interaction studies involving (2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid can provide insights into its pharmacological properties. Techniques such as:

  • Molecular Docking Studies: To predict how this compound interacts with specific biological targets.
  • In Vitro Assays: To evaluate its biological effects on cell lines or microbial cultures.

These studies are essential for understanding its potential therapeutic applications and mechanisms of action.

Several compounds exhibit structural similarities to (2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid, including:

Compound NameStructure TypeUnique Features
1-(tert-butoxycarbonyl)-2-piperidonePiperidine DerivativeContains a ketone instead of a carboxylic acid
4-(tert-butoxycarbonyl)-L-prolineAmino Acid DerivativeContains an additional chiral center
3-hydroxy-N-(tert-butoxycarbonyl)-piperidineHydroxy PiperidineContains a hydroxyl group, affecting solubility

These compounds share structural motifs but differ in functional groups that influence their chemical reactivity and biological activities. The unique combination of the tert-butoxycarbonyl group and the carboxylic acid in (2S)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid may impart distinct properties compared to these similar compounds.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

243.14705815 g/mol

Monoisotopic Mass

243.14705815 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

Explore Compound Types